
5-(3-bromopropyl)-1H-1,2,3,4-tetrazole
Descripción general
Descripción
5-(3-bromopropyl)-1H-1,2,3,4-tetrazole: is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole involves a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper catalyst under mild conditions, resulting in high yields.
Substitution Reaction: Another method involves the substitution of a halogenated precursor with sodium azide, followed by cyclization to form the tetrazole ring. This reaction is often carried out in polar solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors. The use of eco-friendly solvents and catalysts is emphasized to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of stable coordination complexes with metals, which are useful in catalysis and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to form stable interactions with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives have shown promise in the development of antibacterial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to form stable coordination complexes with metals allows it to modulate metal-dependent biological pathways.
Comparación Con Compuestos Similares
1H-Tetrazole: Similar in structure but lacks the bromopropyl group, making it less reactive in certain substitution reactions.
5-Phenyl-1H-Tetrazole: Contains a phenyl group instead of a bromopropyl group, leading to different chemical properties and applications.
5-Methyl-1H-Tetrazole: Contains a methyl group, which affects its reactivity and stability compared to 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole.
Uniqueness: this compound is unique due to the presence of the bromopropyl group, which enhances its reactivity in substitution reactions
Propiedades
IUPAC Name |
5-(3-bromopropyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVRXXOYPODNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868600-66-2 | |
| Record name | 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


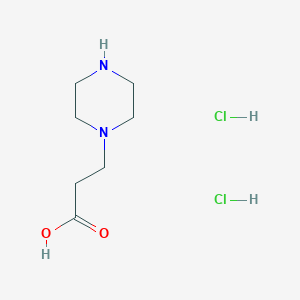
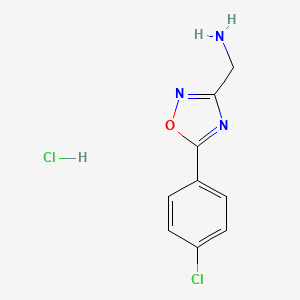


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
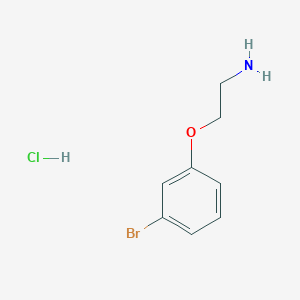
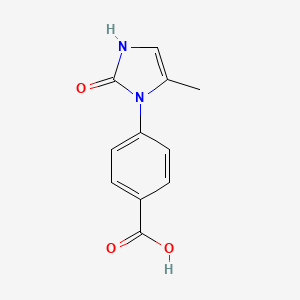



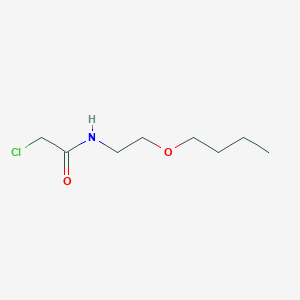
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)


